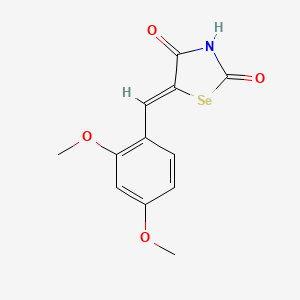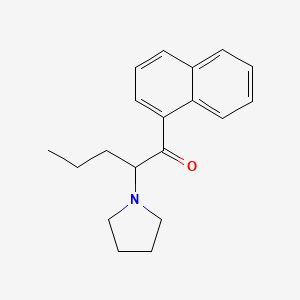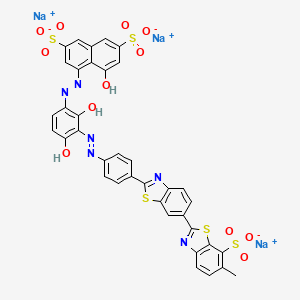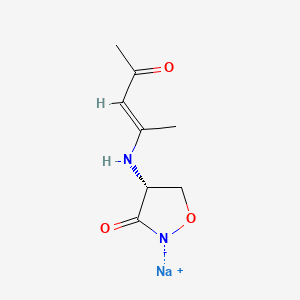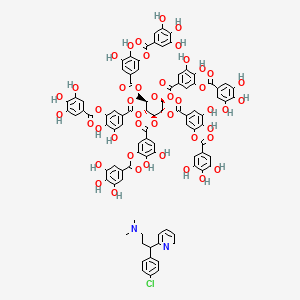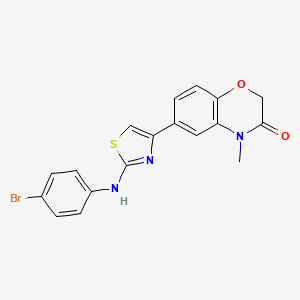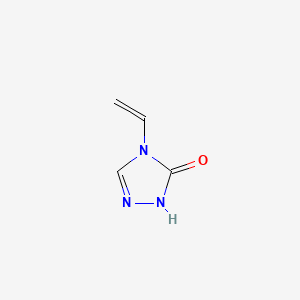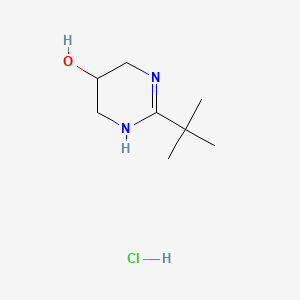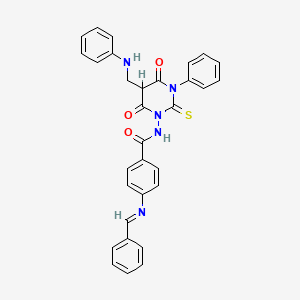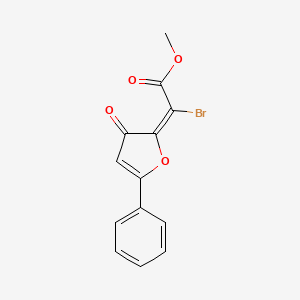
Myristoyl methyl glucamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Myristoyl methyl glucamide is a non-ionic surfactant derived from glucose and myristic acid. It is known for its mildness and compatibility with skin and hair, making it a popular ingredient in personal care products such as shampoos, soaps, and facial cleansers .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Myristoyl methyl glucamide is synthesized through the reaction of myristic acid with methyl glucamine. The process involves the following steps:
Esterification: Myristic acid is first esterified with methanol to form methyl myristate.
Amidation: Methyl myristate is then reacted with methyl glucamine under controlled conditions to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification and amidation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and specific temperature and pressure conditions are crucial to the efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions
Myristoyl methyl glucamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it back to its alcohol form.
Substitution: It can undergo substitution reactions where the myristoyl group is replaced by other acyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Acyl chlorides and anhydrides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Myristic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various acylated glucamides.
Aplicaciones Científicas De Investigación
Myristoyl methyl glucamide has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and formulations.
Biology: Employed in cell culture and molecular biology experiments for its mildness and biocompatibility.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs.
Industry: Widely used in personal care products for its excellent foaming and cleansing properties
Mecanismo De Acción
Myristoyl methyl glucamide exerts its effects primarily through its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better mixing and interaction of ingredients. At the molecular level, it interacts with lipid bilayers and proteins, enhancing the solubility and stability of various compounds. The myristoyl group plays a crucial role in anchoring the molecule to lipid membranes, facilitating its surfactant action .
Comparación Con Compuestos Similares
Similar Compounds
- Lauroyl methyl glucamide
- Capryloyl methyl glucamide
- Cocoyl methyl glucamide
Comparison
Myristoyl methyl glucamide is unique due to its specific fatty acid chain length (myristic acid), which provides a balance between hydrophilicity and lipophilicity. This balance makes it particularly effective in forming stable micelles and providing mild cleansing properties. Compared to lauroyl methyl glucamide and capryloyl methyl glucamide, this compound offers better conditioning effects and is less likely to cause irritation .
Propiedades
Número CAS |
87157-58-2 |
|---|---|
Fórmula molecular |
C21H43NO6 |
Peso molecular |
405.6 g/mol |
Nombre IUPAC |
N-methyl-N-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]tetradecanamide |
InChI |
InChI=1S/C21H43NO6/c1-3-4-5-6-7-8-9-10-11-12-13-14-19(26)22(2)15-17(24)20(27)21(28)18(25)16-23/h17-18,20-21,23-25,27-28H,3-16H2,1-2H3/t17-,18+,20+,21+/m0/s1 |
Clave InChI |
GBMPATKVZSIKPO-UYWIDEMCSA-N |
SMILES isomérico |
CCCCCCCCCCCCCC(=O)N(C)C[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
SMILES canónico |
CCCCCCCCCCCCCC(=O)N(C)CC(C(C(C(CO)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


